molecular formula C10H11Cl2NO2S B3054628 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide CAS No. 613665-26-2

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide

Cat. No. B3054628
CAS RN: 613665-26-2
M. Wt: 280.17 g/mol
InChI Key: ZKLFUOFLXGWIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound with the chemical formula C8H6Cl2O3. It is primarily used as a weed killer and plant growth regulator .


Synthesis Analysis

The synthesis method of 2,4-D was first published by R. Pokorny in the United States in 1941. In 1942, P.W. Zimmerman and A.E. Hitchcock first reported the use of 2,4-D as a plant growth regulator .


Molecular Structure Analysis

The molecular structure of 2,4-D consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2,4-D has a density of 1.563 g/cm³, a melting point of 137°C, and a boiling point of 160°C (0.4 mm Hg). It is slightly soluble in water and oil, and soluble in ethanol .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has demonstrated the potential of derivatives of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide in anticancer, anti-inflammatory, and analgesic activities. A study by Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing that compounds with halogens on the aromatic ring exhibit significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

Novel imines and thiazolidinones derived from compounds like 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide have been synthesized and evaluated for their antimicrobial properties. Fuloria et al. (2009) noted that these compounds show promising antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Fuloria, Singh, Yar, & Ali, 2009).

Synthesis of AB-type Monomers for Polybenzimidazoles

In the field of polymer chemistry, derivatives of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide are used in the synthesis of AB-type monomers for polybenzimidazoles. Begunov and Valyaeva (2015) detailed the synthesis process using N-(4,5-dichloro-2-nitrophenyl)acetamide, which is a related compound, indicating its application in advanced material science (Begunov & Valyaeva, 2015).

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective acetylation of related compounds has been studied for the synthesis of intermediates in antimalarial drugs. A study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, an intermediate in this synthesis, highlights its potential in the pharmaceutical industry (Magadum & Yadav, 2018).

Herbicide Metabolism and Environmental Impact

Research has also focused on the metabolism of chloroacetamide herbicides, which are structurally similar to 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide, in human and rat liver microsomes. Coleman et al. (2000) studied the carcinogenic potential of these herbicides and their metabolic pathways, which is crucial for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Mechanism of Action

2,4-D can enter plants through roots, stems, and leaves. It degrades slowly, so it can accumulate to a certain concentration, thereby disrupting the hormone balance in plants, damaging nucleic acid and protein metabolism, promoting or inhibiting the growth of certain organs, causing weed stems and leaves to twist, stem base to thicken, and swell .

Safety and Hazards

2,4-D is harmful if swallowed and irritating to the respiratory system. It may cause sensitization by skin contact and serious damage to eyes. It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-sulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-7-1-2-9(8(12)5-7)15-6-10(14)13-3-4-16/h1-2,5,16H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFUOFLXGWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332282
Record name 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide

CAS RN

613665-26-2
Record name 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.